Fmoc-D-Cys(Acm)-OH
CAS No.: 168300-88-7
Cat. No.: VC21541043
Molecular Formula: C21H22N2O5S
Molecular Weight: 414,48 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 168300-88-7 |
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Molecular Formula | C21H22N2O5S |
Molecular Weight | 414,48 g/mole |
IUPAC Name | (2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 |
Standard InChI Key | CSMYOORPUGPKAP-LJQANCHMSA-N |
Isomeric SMILES | CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Properties and Structure
Fmoc-D-Cys(Acm)-OH possesses distinct chemical and structural properties that make it ideal for peptide chemistry applications. The compound's molecular formula is C₂₁H₂₂N₂O₅S with a molecular weight of 414.47 g/mol and is identified by the CAS number 168300-88-7 .
The structure features three key components:
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D-cysteine as the core amino acid (the D-enantiomer of cysteine)
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The Fmoc group (9-fluorenylmethyloxycarbonyl) protecting the α-amino group
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The Acm group (acetamidomethyl) protecting the thiol side chain
Table 1: Chemical Properties of Fmoc-D-Cys(Acm)-OH
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂₁H₂₂N₂O₅S | |
Molecular Weight | 414.47 g/mol | |
CAS Number | 168300-88-7 | |
IUPAC Name | (2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
Canonical SMILES | CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Isomeric SMILES | CC(=O)NCSCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
The compound's structure enables it to participate in various chemical reactions while maintaining the integrity of the protected functional groups under specific conditions. The Fmoc group is base-labile and can be removed under mild basic conditions, while the Acm group requires specific reagents for its removal .
Synthesis Methods
The synthesis of Fmoc-D-Cys(Acm)-OH typically involves a multi-step process designed to selectively protect both the amino and thiol functional groups of D-cysteine. While several approaches exist, the most common synthetic route involves:
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Protection of the thiol group with an acetamidomethyl (Acm) group
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Subsequent protection of the amino group with the Fmoc moiety
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Cys(Acm)-OH is extensively utilized in solid-phase peptide synthesis (SPPS), a technique that revolutionized peptide production by enabling the sequential addition of amino acids on a solid support. In this context, the compound serves as a building block that can be selectively deprotected and coupled in a controlled manner .
The Fmoc protecting group allows for orthogonal protection strategies, where it can be removed under basic conditions (typically using 20% piperidine in DMF) while the Acm group remains intact. This selective deprotection capability is crucial when synthesizing peptides with multiple cysteine residues, as it enables precise control over disulfide bond formation .
Research has shown that coupling Fmoc-D-Cys(Acm)-OH in SPPS can be optimized through various activation strategies. Studies indicate that carbodiimide-mediated coupling with HOBt as an additive results in minimal racemization (less than 0.1%) compared to other coupling methods . This is particularly important as cysteine residues are prone to racemization during coupling reactions in the presence of strong bases.
Table 2: Comparison of Coupling Methods for Fmoc-D-Cys(Acm)-OH in SPPS
Coupling Reagent | Additive | Base | Solvent | Racemization (%) | Reference |
---|---|---|---|---|---|
HCTU | 6-Cl-HOBt | DIEA | DMF | 1.5 | |
HCTU | 6-Cl-HOBt | TMP | DCM/DMF (1:1) | 0.6 | |
DIC | HOBt | — | DMF | 0.1 | |
EDC·HCl | HOBt | — | DMF | 0.9 |
Disulfide Bridge Formation
One of the most valuable applications of Fmoc-D-Cys(Acm)-OH is in the synthesis of peptides containing disulfide bridges. The Acm protecting group offers a strategic advantage as it can remain stable during the removal of other protecting groups, allowing for selective formation of disulfide bonds in multi-cysteine peptides .
The Acm group can be removed and simultaneously participate in disulfide bond formation through oxidation with iodine, as demonstrated in various research studies . Alternatively, the group can be removed without disulfide formation using Hg(OAc)₂, providing flexibility in synthetic strategies .
This capability is particularly important for the synthesis of bioactive peptides where disulfide bonds are crucial for maintaining proper three-dimensional structure and biological activity. Examples include peptide hormones, toxins, and various therapeutic peptides where specific disulfide patterns are essential for receptor recognition and biological function.
Market Analysis and Industry Trends
The Fmoc-D-Cys(Acm)-OH market represents a significant segment within the broader peptide synthesis industry. Market analysis indicates substantial growth potential, with the market size valued at $0.25 billion in 2022 and projected to reach $0.45 billion by 2030, reflecting a compound annual growth rate (CAGR) of 8.5% from 2024 to 2030 .
This growth is driven by several factors:
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Increasing demand for peptide-based therapeutics
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Advancements in drug discovery and development
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Growing applications in biotechnology and personalized medicine
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Expansion of research in oncology, immunology, and metabolic disorders
Research Findings and Case Studies
Recent research has highlighted the importance of Fmoc-D-Cys(Acm)-OH in various applications, particularly in addressing challenges in peptide synthesis and enabling novel therapeutic approaches.
One significant research area involves minimizing cysteine racemization during peptide synthesis. Studies have demonstrated that the choice of coupling reagents and conditions can significantly impact the stereochemical integrity of cysteine residues. Research published in PMC has shown that using carbodiimide-mediated coupling methods can reduce racemization to less than 0.1% when incorporating Fmoc-Cys(Acm)-OH derivatives .
Another important research direction involves the development of late-stage diversification strategies for peptide synthesis. Researchers have explored methods to convert peptide hydrazides to acids and amides, which can be applied to peptides containing protected cysteine residues like those incorporating Fmoc-D-Cys(Acm)-OH . This approach offers flexibility in modifying the C-terminus of peptides after chain assembly, expanding the structural diversity of peptide libraries.
In solution-phase Fmoc-based peptide synthesis for DNA-encoded libraries, Fmoc-Cys(Acm)-OH and similar derivatives have shown utility in creating complex peptide structures while maintaining compatibility with DNA conjugation methods . This represents a promising approach for high-throughput screening of peptide candidates for drug discovery.
Comparison with Similar Compounds
Fmoc-D-Cys(Acm)-OH belongs to a family of protected cysteine derivatives that vary in their protecting group strategies. Comparing these derivatives provides insight into the specific advantages and applications of each compound.
Table 3: Comparison of Fmoc-Cysteine Derivatives with Different Protecting Groups
The choice between these derivatives depends on the specific requirements of the peptide synthesis project. Fmoc-D-Cys(Acm)-OH offers distinct advantages when selective disulfide bond formation is required, particularly in peptides with multiple cysteine residues where orthogonal protection strategies are necessary .
In contrast, Fmoc-D-Cys(Trt)-OH is often preferred for standard SPPS applications where all protecting groups can be removed simultaneously during final cleavage. Fmoc-D-Cys(Mbzl)-OH provides stability advantages in certain synthetic contexts, while Fmoc-D-Cys(StBu)-OH may be preferred for solution-phase synthesis approaches .
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